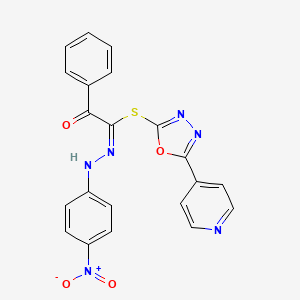![molecular formula C20H25Cl3N2O B11987973 N-[2,2,2-trichloro-1-(naphthalen-1-ylamino)ethyl]octanamide](/img/structure/B11987973.png)
N-[2,2,2-trichloro-1-(naphthalen-1-ylamino)ethyl]octanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2,2,2-trichloro-1-(naphthalen-1-ylamino)ethyl]octanamide is a synthetic organic compound characterized by its unique structure, which includes a trichloromethyl group, a naphthylamine moiety, and an octanamide chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2,2,2-trichloro-1-(naphthalen-1-ylamino)ethyl]octanamide typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 2,2,2-trichloroethanol with naphthalen-1-ylamine under acidic conditions to form the intermediate N-[2,2,2-trichloro-1-(naphthalen-1-ylamino)ethyl]amine.
Amidation: The intermediate is then reacted with octanoyl chloride in the presence of a base such as triethylamine to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
化学反応の分析
Types of Reactions
N-[2,2,2-trichloro-1-(naphthalen-1-ylamino)ethyl]octanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The trichloromethyl group can undergo nucleophilic substitution reactions with nucleophiles like thiols, amines, or alkoxides, resulting in the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Thiols (R-SH), amines (R-NH₂), alkoxides (R-O⁻)
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Amines, alcohols
Substitution: Substituted derivatives with various functional groups
科学的研究の応用
N-[2,2,2-trichloro-1-(naphthalen-1-ylamino)ethyl]octanamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules and as a starting material for the synthesis of other compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of N-[2,2,2-trichloro-1-(naphthalen-1-ylamino)ethyl]octanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in metabolic pathways.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.
類似化合物との比較
N-[2,2,2-trichloro-1-(naphthalen-1-ylamino)ethyl]octanamide can be compared with other similar compounds, such as:
- N-(2,2,2-trichloro-1-(naphthalen-1-ylamino)ethyl)benzamide
- N-(2,2,2-trichloro-1-(naphthalen-1-ylamino)ethyl)thiophene-2-carboxamide
- 2-Methyl-N-(2,2,2-trichloro-1-(naphthalen-1-ylamino)ethyl)benzamide
Uniqueness
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and potential biological activity. The presence of the octanamide chain differentiates it from other similar compounds, potentially leading to unique interactions with molecular targets and distinct applications in research and industry.
特性
分子式 |
C20H25Cl3N2O |
|---|---|
分子量 |
415.8 g/mol |
IUPAC名 |
N-[2,2,2-trichloro-1-(naphthalen-1-ylamino)ethyl]octanamide |
InChI |
InChI=1S/C20H25Cl3N2O/c1-2-3-4-5-6-14-18(26)25-19(20(21,22)23)24-17-13-9-11-15-10-7-8-12-16(15)17/h7-13,19,24H,2-6,14H2,1H3,(H,25,26) |
InChIキー |
KDZMDEARBFMVIJ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCC(=O)NC(C(Cl)(Cl)Cl)NC1=CC=CC2=CC=CC=C21 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{1-[benzyl(methyl)amino]-2,2,2-trichloroethyl}-4-bromobenzamide](/img/structure/B11987893.png)
![N-{2,2,2-trichloro-1-[(tetrahydro-2-furanylmethyl)amino]ethyl}acetamide](/img/structure/B11987896.png)
![3-(3-bromophenyl)-6-(4-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11987897.png)
![N-(2,2,2-trichloro-1-{[(4-ethoxyphenyl)carbamothioyl]amino}ethyl)acetamide](/img/structure/B11987898.png)
![4-[(E)-{2-[(biphenyl-4-yloxy)acetyl]hydrazinylidene}methyl]phenyl 4-chlorobenzoate](/img/structure/B11987906.png)

![7-[2,6-dinitro-4-(trifluoromethyl)phenoxy]-3-(3-methoxyphenoxy)-2-methyl-4H-chromen-4-one](/img/structure/B11987924.png)



![7,9-Dichloro-2-(3,4-dimethoxyphenyl)-5-(3-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11987943.png)
![4-methyl-N'-[(E,2E)-1-methyl-3-phenyl-2-propenylidene]benzenesulfonohydrazide](/img/structure/B11987958.png)
![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11987966.png)
